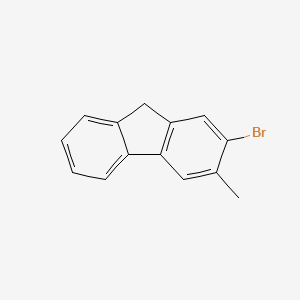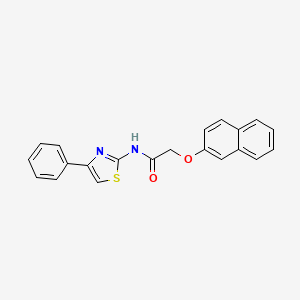
2-bromo-3-methyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methyl-9H-fluorene: is an organic compound with the molecular formula C14H11Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the second position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-9H-fluorene can be achieved through several methods. One common approach involves the bromination of 3-methylfluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-methyl-9H-fluorene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-methoxy-3-methyl-9H-fluorene.
Oxidation: Formation of 2-bromo-3-methylfluorenone.
Reduction: Formation of 2-methyl-9H-fluorene.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-9H-fluorene finds applications in various scientific research fields:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural features.
Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-methyl-9H-fluorene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-9H-fluorene: Lacks the methyl group at the third position, making it less sterically hindered.
2-Methyl-9H-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-9,9-dimethylfluorene: Contains two methyl groups at the ninth position, affecting its electronic properties.
Uniqueness
2-Bromo-3-methyl-9H-fluorene is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H11Br |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
2-bromo-3-methyl-9H-fluorene |
InChI |
InChI=1S/C14H11Br/c1-9-6-13-11(8-14(9)15)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3 |
Clave InChI |
JYLMBMQBZJLFKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=CC=CC=C32)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-nitrobenzamide](/img/structure/B11547041.png)
![N'-[(Z)-(4-Bromophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11547042.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11547062.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11547068.png)

![4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide](/img/structure/B11547078.png)
![N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11547079.png)
![2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B11547082.png)
![N-(2,3-Dimethylphenyl)-4-{4-[(2,3-dimethylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11547087.png)
![N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547088.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)
![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)